molecular formula C11H19N3O4 B1409485 Tert-butyl 4-(2-amino-2-oxoethyl)-3-oxopiperazine-1-carboxylate CAS No. 1951451-63-0

Tert-butyl 4-(2-amino-2-oxoethyl)-3-oxopiperazine-1-carboxylate

Cat. No. B1409485
CAS RN: 1951451-63-0
M. Wt: 257.29 g/mol
InChI Key: OXVJSOUANVDQNK-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2-amino-2-oxoethyl)-3-oxopiperazine-1-carboxylate (TBOC) is a synthetic organocatalyst used in the synthesis of various compounds. TBOC is a water-soluble, non-toxic, and non-volatile molecule that has been used in a variety of applications, including biocatalysis, asymmetric synthesis, and organometallic synthesis. TBOC has been used in the synthesis of a variety of compounds, including amino acids, peptides, and carbohydrates. TBOC has also been used in the synthesis of drugs, such as antifungal agents, antibiotics, and anticonvulsants.

Scientific Research Applications

  • Molecular Structure and Configuration

    • The six-membered ring of tert-butyl 4-(2-amino-2-oxoethyl)-3-oxopiperazine-1-carboxylate exhibits a distorted half-chair configuration, with hydrogen bonds forming between various groups, contributing to its molecular stability and reactivity (Kolter et al., 1996).
  • Chemical Synthesis and Derivatives

    • Derivatives of this compound have been synthesized for various research purposes. For instance, its reaction with L-selectride in anhydrous tetrahydrofuran results in the formation of tert-butyl (3R,4S)-3-allyl-4-hydroxypiperidine-1-carboxylates (Boev et al., 2015).
    • Another derivative is created by reacting the compound with BuLi and iodides of protected alcohols, leading to the formation of tert-butyl 3-{[tert-butyl(dimethyl)silyl]alkyl}-4-oxopiperidine-1-carboxylates (Moskalenko & Boev, 2014).
  • Crystal and Molecular Structure Analysis

    • The crystal and molecular structure of the compound has been extensively studied, revealing typical bond lengths and angles for a piperazine-carboxylate. This information is crucial for understanding its chemical properties and potential applications (Mamat et al., 2012).
  • Use in Synthesis of Other Compounds

    • This compound is utilized in the synthesis of other chemicals, such as the novel protein tyrosine kinase Jak3 inhibitor—CP-690550. It serves as an important intermediate in the multi-step synthesis process, highlighting its role in the production of complex pharmaceuticals (Chen Xin-zhi, 2011).
  • Role in Peptidomimetic Precursors

    • The compound has been used in the synthesis of peptidomimetic precursors, providing a pathway to create constrained peptidomimetics for various research and therapeutic purposes (Franceschini et al., 2005).

properties

IUPAC Name

tert-butyl 4-(2-amino-2-oxoethyl)-3-oxopiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O4/c1-11(2,3)18-10(17)14-5-4-13(6-8(12)15)9(16)7-14/h4-7H2,1-3H3,(H2,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXVJSOUANVDQNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(C(=O)C1)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301129480
Record name 1-Piperazinecarboxylic acid, 4-(2-amino-2-oxoethyl)-3-oxo-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301129480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(2-amino-2-oxoethyl)-3-oxopiperazine-1-carboxylate

CAS RN

1951451-63-0
Record name 1-Piperazinecarboxylic acid, 4-(2-amino-2-oxoethyl)-3-oxo-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1951451-63-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperazinecarboxylic acid, 4-(2-amino-2-oxoethyl)-3-oxo-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301129480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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